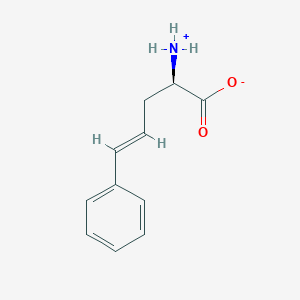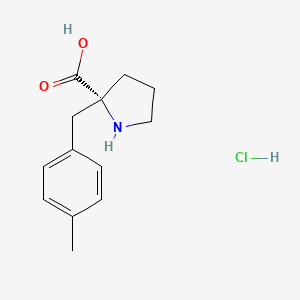
(R)--ALLYL-PROLINE HYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Alpha-allyl-proline, HCl is a chiral amino acid derivative. It is a hydrochloride salt form of ®-alpha-allyl-proline, which is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of an allyl group attached to the alpha carbon of the proline ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-allyl-proline, HCl typically involves the following steps:
Starting Material: The synthesis begins with ®-proline, a naturally occurring amino acid.
Allylation: The proline is subjected to allylation using an allyl halide (such as allyl bromide) in the presence of a base (e.g., sodium hydride) to form ®-alpha-allyl-proline.
Hydrochloride Formation: The resulting ®-alpha-allyl-proline is then treated with hydrochloric acid to form the hydrochloride salt, ®-alpha-allyl-proline, HCl.
Industrial Production Methods: Industrial production of ®-alpha-allyl-proline, HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: ®-Alpha-allyl-proline, HCl undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may involve nucleophiles like sodium azide (NaN3) or organometallic reagents.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated proline derivatives.
Substitution: Various substituted proline derivatives.
科学研究应用
®-Alpha-allyl-proline, HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-alpha-allyl-proline, HCl involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
相似化合物的比较
(S)-Alpha-allyl-proline, HCl: The enantiomer of ®-alpha-allyl-proline, HCl, with similar chemical properties but different biological activity.
Alpha-methyl-proline, HCl: A derivative with a methyl group instead of an allyl group, exhibiting different reactivity.
Alpha-ethyl-proline, HCl: Another derivative with an ethyl group, used in similar applications.
Uniqueness: ®-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development.
属性
IUPAC Name |
2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-Bromoanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7794214.png)








![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B7794281.png)



